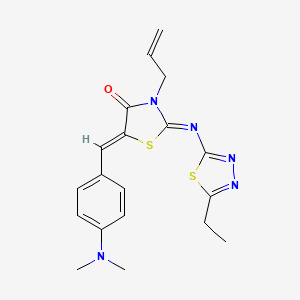
(2Z,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H21N5OS2 and its molecular weight is 399.53. The purity is usually 95%.
BenchChem offers high-quality (2Z,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents. Compounds synthesized from key intermediates have shown activity against bacteria like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and fungi such as Aspergillus niger and Candida albicans (Patel, Kumari, & Patel, 2012).
Anticancer Applications
- Certain thiazolidinone derivatives exhibit potent anticancer activity. Experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors have highlighted their potential in inhibiting steel corrosion in acidic solutions, suggesting applications beyond biomedical research (Hu et al., 2016). Additionally, some compounds have been identified for their antifibrotic and anticancer activities, offering promising directions for the treatment of fibrosis and cancer (Kaminskyy et al., 2016).
Antimicrobial and Antifibrotic Actions
- The antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives have been explored, with certain compounds showing significant reduction in the viability of fibroblasts without exhibiting anticancer effects, indicating a selective action that could be beneficial in antifibrotic treatments without harming cancer cells (Kaminskyy et al., 2016).
Corrosion Inhibition
- Research on thiazole derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential applications in materials science, particularly in protecting infrastructure and industrial equipment from corrosion (Quraishi & Sharma, 2005).
Propiedades
IUPAC Name |
(2Z,5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-3-prop-2-enyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-5-11-24-17(25)15(12-13-7-9-14(10-8-13)23(3)4)26-19(24)20-18-22-21-16(6-2)27-18/h5,7-10,12H,1,6,11H2,2-4H3/b15-12-,20-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRQWLDVWIZJT-MTWLZLATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)/N=C\2/N(C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)
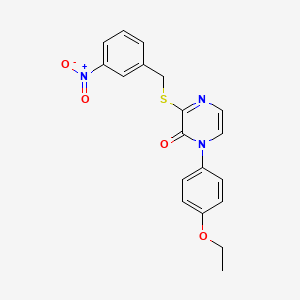
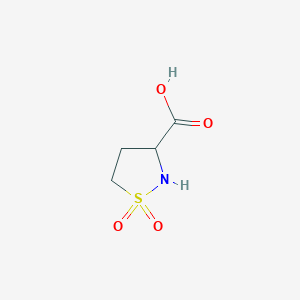
![Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]pyridine-3-carboxamide](/img/structure/B2762056.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)
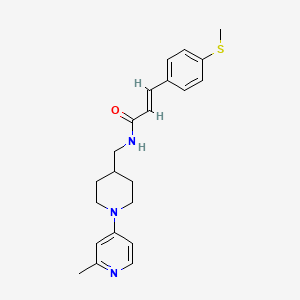
![(4-bromothiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2762061.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2762063.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B2762064.png)
![3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2762065.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2762067.png)
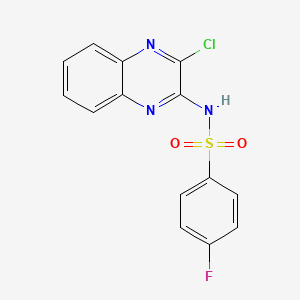
![1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2762070.png)